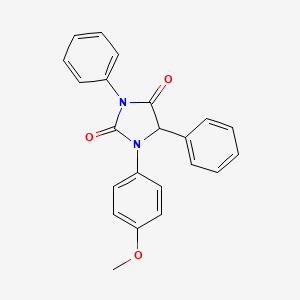![molecular formula C9H7N3O3 B14409838 2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate CAS No. 87052-78-6](/img/structure/B14409838.png)
2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate is a chemical compound known for its unique structure and reactivity It features a diazonium group attached to a pyridine ring, which is further substituted with a methoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate typically involves the diazotization of an appropriate amine precursor. The process generally includes the following steps:
Starting Material: The synthesis begins with 3-(methoxycarbonyl)pyridine.
Diazotization: The amine group on the pyridine ring is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Formation of Ethen-1-olate: The diazonium salt is then reacted with an appropriate nucleophile to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle diazonium compounds, which can be potentially explosive.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions typically occur under mild conditions.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or stannous chloride (SnCl2) are used.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated pyridine derivatives.
Coupling Reactions: Azo compounds with extended conjugation.
Reduction Reactions: Corresponding amines.
Aplicaciones Científicas De Investigación
2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in diazonium coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes and pigments through azo coupling reactions.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate primarily involves its diazonium group. The diazonium group is highly reactive and can undergo various transformations:
Electrophilic Substitution: The diazonium group can act as an electrophile, reacting with nucleophiles to form substituted products.
Azo Coupling: The diazonium group can couple with electron-rich aromatic compounds to form azo bonds, extending conjugation and altering electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Diazonio-1-(pyridin-3-yl)ethen-1-olate: Similar structure but lacks the methoxycarbonyl group.
2-Diazonio-1-methoxy-2-[2-(methoxycarbonyl)-1-benzofuran-3-yl]ethenolate: Contains a benzofuran ring instead of a pyridine ring.
Uniqueness
2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and potential applications. This functional group can participate in additional reactions, such as esterification or hydrolysis, providing further versatility in synthetic applications.
Propiedades
Número CAS |
87052-78-6 |
|---|---|
Fórmula molecular |
C9H7N3O3 |
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
methyl 4-(2-diazoacetyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7N3O3/c1-15-9(14)7-4-11-3-2-6(7)8(13)5-12-10/h2-5H,1H3 |
Clave InChI |
GHBFRTYSGZOZCF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CN=C1)C(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


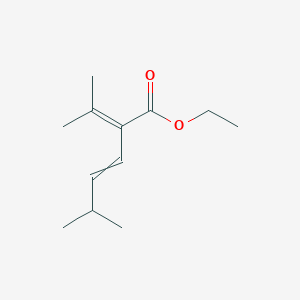
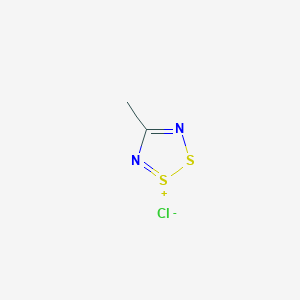
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14409771.png)


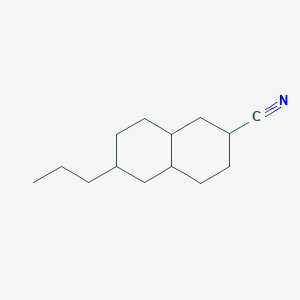
![4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid](/img/structure/B14409796.png)
![Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B14409797.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester](/img/structure/B14409813.png)
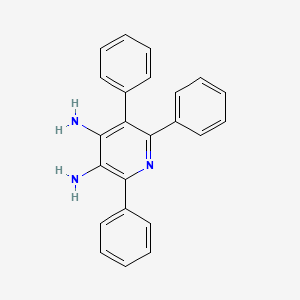
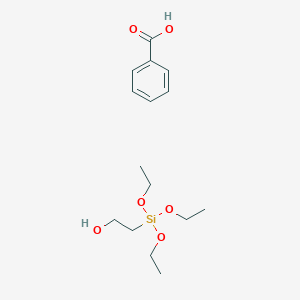
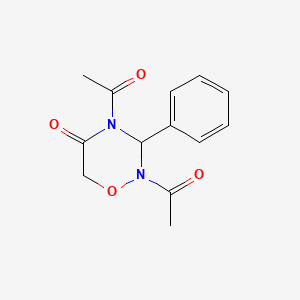
![12H-[1]Benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14409851.png)
